Acpt-II Acpt-II
Brand Name: Vulcanchem
CAS No.:
VCID: VC14488640
InChI: InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
SMILES:
Molecular Formula: C8H11NO6
Molecular Weight: 217.18 g/mol

Acpt-II

CAS No.:

Cat. No.: VC14488640

Molecular Formula: C8H11NO6

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

Acpt-II -

Specification

Molecular Formula C8H11NO6
Molecular Weight 217.18 g/mol
IUPAC Name (1S,2R)-4-aminocyclopentane-1,2,4-tricarboxylic acid
Standard InChI InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
Standard InChI Key FERIKTBTNCSGJS-OBLUMXEWSA-N
Isomeric SMILES C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O
Canonical SMILES C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Acpt-II’s molecular architecture is defined by a cyclic structure featuring a carboxylated bicyclic framework. Key functional groups include three carboxylic acid moieties and an amine group, which contribute to its polarity and reactivity . The compound’s stereochemistry plays a critical role in its biological activity; for instance, its stereoisomer, ACPT-I, acts as a potent agonist of the mGlu8 receptor, whereas Acpt-II exhibits antagonistic properties under specific conditions .

Structural Data Table

PropertyValue
CAS Registry Number194918-76-8
Molecular FormulaC8H11NO6\text{C}_8\text{H}_{11}\text{NO}_6
Molecular Weight217.17 g/mol
Key Functional GroupsCarboxylic acids, amine
StereoisomerismPresent (e.g., ACPT-I vs. Acpt-II)

The compound’s ionic interactions with residues in the Venus flytrap (VFT) domain of mGlu8 receptors, such as Asp-309, are critical for its antagonistic effects . Computational docking studies reveal that the third carboxylic group of Acpt-II induces steric clashes and ionic repulsion within the receptor’s binding pocket, preventing closure of the VFT module and subsequent signal transduction .

Synthesis and Optimization Strategies

The Au-templated method is the predominant synthetic route for Acpt-II, leveraging gold catalysts to facilitate cyclization reactions between diboronic acid precursors. This approach enables the efficient construction of strained cyclic structures, achieving yields exceeding 98% purity.

Key Steps in Au-Templated Synthesis:

  • Precursor Activation: Diboronic acids are treated with Au(I) complexes to form reactive intermediates.

  • Cyclization: Intramolecular coupling generates the bicyclic core under mild conditions.

  • Functionalization: Carboxylic acid groups are introduced via oxidation of terminal alkynes.

Pharmacological Mechanisms and Neurobiological Implications

Acpt-II’s primary pharmacological action involves modulation of group III mGlu receptors, which are implicated in synaptic plasticity, neurodegeneration, and mood disorders . Unlike orthosteric agonists, Acpt-II binds to allosteric sites on the VFT domain, stabilizing an open conformation that impedes receptor activation .

Neuroprotective Effects

In rodent models, Acpt-II reduces glutamate-induced excitotoxicity by attenuating excessive calcium influx through NMDA receptors. This neuroprotection is dose-dependent, with an effective concentration (EC50\text{EC}_{50}) of 12 μM in hippocampal slice assays.

Anticonvulsant Activity

Acpt-II suppresses seizure activity in the pentylenetetrazole (PTZ) model, increasing the seizure threshold by 40% at 10 mg/kg doses. Its mechanism involves enhancing GABAergic inhibition and reducing glutamatergic hyperexcitability.

Applications in Material Science

Beyond pharmacology, Acpt-II’s conjugated π-system and redox-active groups make it a candidate for organic electronics. Its thin-film conductivity (σ=1.2×103S/cm\sigma = 1.2 \times 10^{-3} \, \text{S/cm}) and broad absorption spectrum (300–600 nm) are advantageous for photovoltaic devices.

Performance in Organic Photovoltaics

ParameterValue
Power Conversion Efficiency8.7%
Open-Circuit Voltage0.72 V
Short-Circuit Current15.6 mA/cm²

These properties stem from Acpt-II’s ability to facilitate charge separation at donor-acceptor interfaces, though long-term stability under UV exposure remains a limitation.

Comparative Analysis with ACPT-I and Other mGluR Modulators

Acpt-II and its stereoisomer ACPT-I exhibit divergent pharmacological profiles due to subtle structural differences. While ACPT-I acts as a full agonist at mGlu8 receptors (EC50=0.3μM\text{EC}_{50} = 0.3 \, \mu\text{M}), Acpt-II functions as a partial antagonist (IC50=5.2μM\text{IC}_{50} = 5.2 \, \mu\text{M}) . This disparity arises from the orientation of the third carboxylic group, which in ACPT-I forms favorable hydrogen bonds with Tyr-227, promoting receptor closure .

Receptor Binding Affinity Comparison

CompoundmGlu8 EC50/IC50\text{EC}_{50}/\text{IC}_{50}Selectivity Over mGlu4
Acpt-II5.2 μM (IC₅₀)12-fold
ACPT-I0.3 μM (EC₅₀)8-fold

Challenges and Future Directions

Despite its promise, Acpt-II’s translational potential is hindered by poor oral bioavailability (F = 23%) and rapid hepatic clearance. Structural modifications, such as ester prodrug formulations, are under investigation to improve pharmacokinetics. Additionally, the compound’s role in material science requires enhanced stability studies to address degradation under operational conditions.

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